![molecular formula C10H13N3OS B7784500 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine CAS No. 883291-29-0](/img/structure/B7784500.png)
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Overview
Description
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine typically involves multi-step processes starting from commercially available precursors. One common route includes the formation of the thieno[2,3-b]pyridine core through cyclization reactions, followed by functionalization to introduce the methoxymethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thieno[2,3-b]pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine exhibit significant antimicrobial properties. Studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics.
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to the development of novel cancer therapeutics.
Biological Research
The compound's structure allows it to modulate biological pathways by interacting with enzymes or receptors. This interaction can lead to various biological effects, such as:
- Inhibition of enzyme activity
- Modulation of signal transduction pathways
These properties make it a valuable tool for studying enzyme interactions and cellular processes.
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials. Its ability to undergo various chemical reactions allows for the modification of material properties, which can be beneficial in creating advanced materials for electronics or coatings.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Common synthetic routes include:
- Formation of Thieno[2,3-b]pyridine Core : Cyclization reactions are employed to create the thieno[2,3-b]pyridine structure.
- Functionalization : Subsequent steps involve introducing methoxymethyl and methyl groups through specific reaction conditions involving catalysts and solvents.
Types of Reactions
The compound can participate in various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying the electronic structure.
- Substitution Reactions : Adding different substituents to the thieno[2,3-b]pyridine core.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity.
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer properties of thieno[2,3-b]pyridine derivatives revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways. This suggests a promising avenue for developing new cancer therapies based on this compound's scaffold.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
Uniqueness
What sets 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the methoxymethyl and methyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Biological Activity
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound with a unique substitution pattern that has garnered attention for its potential biological activities. This compound features a thieno[2,3-b]pyridine core, which is known for its versatility in medicinal chemistry and materials science.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C10H12N4S
- CAS Number: 883291-29-0
- SMILES: CC1=CC(=C(SC2=N1)C(=N)N)COC
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate various biological pathways by binding to active sites or altering the conformation of target proteins. This interaction may lead to:
- Inhibition of enzyme activity
- Modulation of signal transduction pathways
Biological Activities
Research indicates that compounds with a thieno[2,3-b]pyridine structure exhibit diverse biological activities. The presence of the methoxymethyl and methyl groups in this particular compound enhances its solubility and stability, potentially increasing its efficacy in biological systems.
Anticancer Activity
In studies related to anticancer properties, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related pyridine analog showed an EC50 value of 33 µM, indicating potent cytotoxicity compared to standard treatments like dacarbazine which had an EC50 of 56 µM .
Antimicrobial Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial activities. In one study involving the synthesis of 6-dimethylamino-3-methyl-4-substituted carboxamido thieno derivatives, various compounds exhibited notable antimicrobial effects against different bacterial strains .
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on isolated rat hepatocytes. The results indicated that the compound induced reactive oxygen species (ROS) formation leading to mitochondrial membrane potential collapse. The cytotoxicity was mitigated by ROS scavengers and antioxidants, highlighting the importance of oxidative stress in the compound's mechanism of action.
Treatment | EC50 (µM) | Effect on Mitochondrial Membrane Potential (%) |
---|---|---|
Compound A (Thieno derivative) | 33 | 23% decrease in potential |
Dacarbazine | 56 | 30% decrease in potential |
Comparison with Similar Compounds
The unique substitution pattern of this compound sets it apart from other thieno[2,3-b]pyridine derivatives. While compounds like 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles exhibit biological activity as well, the specific methoxymethyl and methyl groups in this compound may confer distinct pharmacological properties.
Properties
IUPAC Name |
4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5-3-6(4-14-2)7-8(11)9(12)15-10(7)13-5/h3H,4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUHESJESOMEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)N)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187481 | |
Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-29-0 | |
Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883291-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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